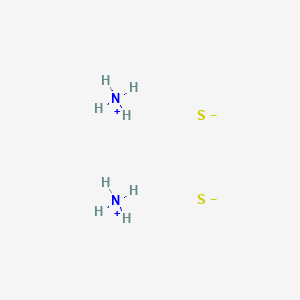
Diammonium disulphide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium disulphide is a chemical compound with the formula (NH₄)₂S₂ It is composed of two ammonium ions (NH₄⁺) and one disulphide ion (S₂²⁻)
Preparation Methods
Synthetic Routes and Reaction Conditions: Diammonium disulphide can be synthesized through the reaction of ammonium sulfide with elemental sulfur. The reaction typically occurs under controlled conditions to ensure the formation of the desired disulphide compound. The general reaction is as follows:
(NH4)2S+S→(NH4)2S2
Industrial Production Methods: In industrial settings, this compound is produced by passing hydrogen sulfide gas through a concentrated ammonia solution. This method ensures a high yield of the compound and is commonly used for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Diammonium disulphide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form ammonium sulfate and elemental sulfur.
Reduction: It can be reduced to form ammonium sulfide and hydrogen sulfide.
Substitution: this compound can participate in substitution reactions with other compounds, leading to the formation of different sulfur-containing products.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Hydrogen gas, metal hydrides.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed:
Oxidation: Ammonium sulfate, elemental sulfur.
Reduction: Ammonium sulfide, hydrogen sulfide.
Substitution: Various sulfur-containing organic and inorganic compounds.
Scientific Research Applications
Diammonium disulphide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of sulfur-containing compounds and as a source of disulphide ions in various chemical reactions.
Biology: this compound is used in the study of disulphide bond formation in proteins and peptides, which is crucial for understanding protein folding and stability.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of disulphide-containing drugs.
Industry: It is used in the production of rubber and other materials that require sulfur cross-linking.
Mechanism of Action
The mechanism of action of diammonium disulphide involves the release of disulphide ions (S₂²⁻) in solution. These ions can interact with various molecular targets, including proteins and enzymes, leading to the formation of disulphide bonds. This process is essential for the structural stability and function of many biological molecules.
Comparison with Similar Compounds
Diammonium disulphide can be compared with other disulphide compounds, such as:
Ammonium Disulfide: Similar in composition but differs in the number of ammonium ions.
Sodium Disulfide: Contains sodium ions instead of ammonium ions, leading to different solubility and reactivity properties.
Potassium Disulfide: Similar to sodium disulfide but with potassium ions.
Properties
CAS No. |
84100-68-5 |
|---|---|
Molecular Formula |
H8N2S2-2 |
Molecular Weight |
100.21 g/mol |
IUPAC Name |
diazanium;disulfide |
InChI |
InChI=1S/2H3N.2S/h2*1H3;;/q;;2*-2/p+2 |
InChI Key |
LMYQHNCFYJKETJ-UHFFFAOYSA-P |
Canonical SMILES |
[NH4+].[NH4+].[S-2].[S-2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















